D-[3-13C]Glyceraldehyde
Overview
Description
D-[3-13C]Glyceraldehyde: is a labeled form of D-glyceraldehyde, where the carbon at position 3 is replaced with the isotope carbon-13. This compound is a simple sugar and the simplest aldose, making it an important reference molecule in carbohydrate chemistry. It is used extensively in metabolic studies and as a precursor in the synthesis of more complex sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[3-13C]Glyceraldehyde can be synthesized through isotope exchange reactions. One common method involves replacing a portion of the naturally occurring carbon-12 isotope with a carbon-13 labeled reagent. This process typically involves the chemical synthesis of D-glyceraldehyde followed by isotope exchange to incorporate the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 labeled precursors and reagents under controlled conditions to ensure high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-[3-13C]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Cyanide ions are used in the Kiliani-Fischer synthesis to add a carbon atom at the aldehyde position.
Major Products:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Tetroses such as D-erythrose and D-threose.
Scientific Research Applications
D-[3-13C]Glyceraldehyde is widely used in scientific research due to its labeled carbon atom, which allows for detailed metabolic studies. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex sugars.
Biology: Utilized in metabolic pathway studies to trace the fate of carbon atoms.
Medicine: Employed in research to understand carbohydrate metabolism and related disorders.
Industry: Used in the production of labeled compounds for various applications.
Mechanism of Action
The mechanism of action of D-[3-13C]Glyceraldehyde involves its participation in metabolic pathways. It acts as an intermediate in glycolysis and other carbohydrate metabolism processes. The labeled carbon-13 allows researchers to trace its incorporation and transformation in these pathways, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
D-glyceraldehyde: The non-labeled form of the compound.
L-glyceraldehyde: The enantiomer of D-glyceraldehyde.
Dihydroxyacetone: A structural isomer of glyceraldehyde.
Uniqueness: D-[3-13C]Glyceraldehyde is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies in metabolic research. This isotopic labeling allows for precise tracking of the compound’s fate in biological systems, providing detailed insights that are not possible with non-labeled compounds .
Biological Activity
D-[3-13C]Glyceraldehyde is a labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. This compound is particularly useful in metabolic studies due to its isotopic labeling, allowing researchers to trace metabolic pathways and understand the biological activities associated with glyceraldehyde and its derivatives.
Metabolic Role
Glyceraldehyde plays a critical role in several metabolic pathways, primarily glycolysis and the pentose phosphate pathway. It is an important substrate for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in energy production. The activity of GAPDH can be influenced by various factors, including oxidative stress and nitrosylation, which can lead to functional changes in cellular metabolism.
Biological Activity and Mechanisms
Research indicates that this compound exhibits various biological activities:
- GAPDH Activity : this compound serves as a substrate for GAPDH, which is pivotal in glycolysis. Studies show that GAPDH not only participates in energy metabolism but also has roles in apoptosis and cellular signaling .
- Nitrosylation Effects : The nitrosylation of GAPDH affects its oligomerization state, leading to mitochondrial dysfunction. This process has been linked to cell death mechanisms under oxidative stress conditions .
- Toxicity and Advanced Glycation End Products (AGEs) : Glyceraldehyde can form AGEs, which are implicated in various diseases, including diabetes and neurodegenerative disorders. These compounds can induce oxidative stress and damage cellular components .
Case Studies
- Oxidative Stress Induction : A study demonstrated that glyceraldehyde-derived AGEs increased reactive oxygen species (ROS) production in endothelial cells, contributing to vascular complications associated with diabetes .
- Neuronal Toxicity : Research on SH-SY5Y neuroblastoma cells showed that exposure to glyceraldehyde-derived AGEs inhibited neurite outgrowth, indicating potential neurotoxic effects linked to metabolic dysregulation .
- Metabolic Tracing : Using this compound in metabolic flux analysis has allowed researchers to trace the incorporation of carbon into various metabolic pathways, providing insights into energy metabolism under different physiological conditions .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(2R)-2,3-dihydroxy(313C)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-QQPKUSCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H](C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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